molecular formula C14H16O3 B8307418 3-Carboethoxy-4-(4-methylphenyl)but-3-en-2-one

3-Carboethoxy-4-(4-methylphenyl)but-3-en-2-one

Cat. No. B8307418
M. Wt: 232.27 g/mol
InChI Key: DJAQTUIQHBGIGC-UHFFFAOYSA-N
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Patent
US04588749

Procedure details

3-Carboethoxy-4-(4-methylphenyl)but-2-one (20 g), (prepared by hydrogenation over PtO2 at 1 atmosphere of 3-carboethoxy-4-(4-methylphenyl)but-3-en-2-one) was heated under reflux for 3.5 h in a mixture of glacial acetic acid (48 ml), concentrated hydrochloric acid (5.6 ml) and water (30 ml). The solvent was evaporated, the residue dissolved in xylene, washed with water, dried and evaporated. The residue was distilled to give 4-(4-methylphenyl)butan-2-one, 11.0 g, bp 80-90/1 mm).
[Compound]
Name
3-Carboethoxy-4-(4-methylphenyl)but-2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:6](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[C:7](=[O:9])[CH3:8])(OCC)=O.C(O)(=O)C.Cl>O=[Pt]=O.O>[CH3:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][CH2:6][C:7](=[O:9])[CH3:8])=[CH:12][CH:13]=1

Inputs

Step One
Name
3-Carboethoxy-4-(4-methylphenyl)but-2
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C(C(C)=O)=CC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in xylene
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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